

# In-Depth Technical Guide: 2-Amino-pyridine-3-carbaldehyde oxime

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 2-Amino-pyridine-3-carbaldehyde  
oxime

**Cat. No.:** B8409966

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## Executive Summary & Chemical Identity

**2-Amino-pyridine-3-carbaldehyde oxime** (frequently designated in literature as 2-aminonicotinaldehyde oxime) is a highly versatile, bifunctional heterocyclic building block[1]. Characterized by the ortho positioning of a primary amine and an oxime-derivatized aldehyde on a pyridine ring, it serves as a privileged scaffold in advanced organic synthesis. Researchers primarily utilize this compound to construct rigid, nitrogen-rich fused heterocycles—such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines—which are of high interest in drug discovery, particularly for neurodegenerative disease targets[2],[3].

## Physicochemical Properties

The compound is commercially available in both its free base and hydrochloride salt forms[4], [5]. The selection between the two depends on the required solubility profile and the pH conditions of the target synthetic pathway.

Table 1: Physicochemical Data Summary

Property	Free Base	Hydrochloride Salt
CAS Number	51527-89-0[5]	653584-65-7
Molecular Formula	C6H7N3O[5]	C6H8ClN3O[4]
Molecular Weight	137.14 g/mol [5]	173.60 g/mol [4]
Physical State	Solid	Solid

| SMILES String | O=N=Cc1ccnc1N | Cl.Nc1ncccc1\C=N\O |

(Data supported by and [4] specifications).

## Mechanistic Causality: Bifunctional Reactivity

The synthetic utility of **2-amino-pyridine-3-carbaldehyde oxime** stems directly from its pre-organized ortho-bifunctional geometry[6].

- **Nucleophilic Initiation:** The primary amine at the 2-position acts as a potent nucleophile, readily attacking electrophilic centers (such as the central carbon of orthoesters or the carbonyl carbon of ketones).
- **Tandem Cyclization:** Following the initial attack, the adjacent oxime group (-CH=N-OH) at the 3-position participates in a rapid intramolecular cyclocondensation[2]. Depending on the electrophile, the oxime oxygen can either be eliminated as water (yielding fully aromatic systems like naphthyridines) or retained to form highly reactive N-oxides (such as pyrido[2,3-d]pyrimidine 3-oxides)[6].

This causality—where the initial intermolecular attack geometrically forces the subsequent intramolecular ring closure—ensures high regioselectivity and minimizes unwanted polymerization.

## Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol for synthesizing Pyrido[2,3-d]pyrimidine 3-oxide is designed as a self-validating system. It incorporates built-in

physicochemical checkpoints to confirm successful transformation without requiring immediate advanced spectroscopy.

## Protocol: Synthesis of Pyrido[2,3-d]pyrimidine 3-oxide

Reference Standard: Adapted from[7].

### Step 1: Reagent Assembly & Solvent-Free Setup

- Action: Combine 2-aminonicotinaldehyde oxime (400 mg, 2.9 mmol) with triethyl orthoformate [HC(OEt)<sub>3</sub>] (5 mL) in a round-bottom flask equipped with a reflux condenser[2].
- Causality: Triethyl orthoformate acts as both the electrophilic reactant and the solvent. Using it in vast excess prevents intermolecular cross-linking and maintains a homogenous reaction mixture.

### Step 2: Thermal Activation & Equilibrium Shifting

- Action: Heat the mixture to 140–145 °C for 1 hour[7].
- Causality: Triethyl orthoformate boils at ~146 °C. Heating just below this threshold maximizes kinetic energy for the dual condensation while keeping the reagent liquid. Crucially, this temperature continuously boils off the ethanol byproduct (bp 78 °C), driving the reaction strictly forward via Le Chatelier's principle.

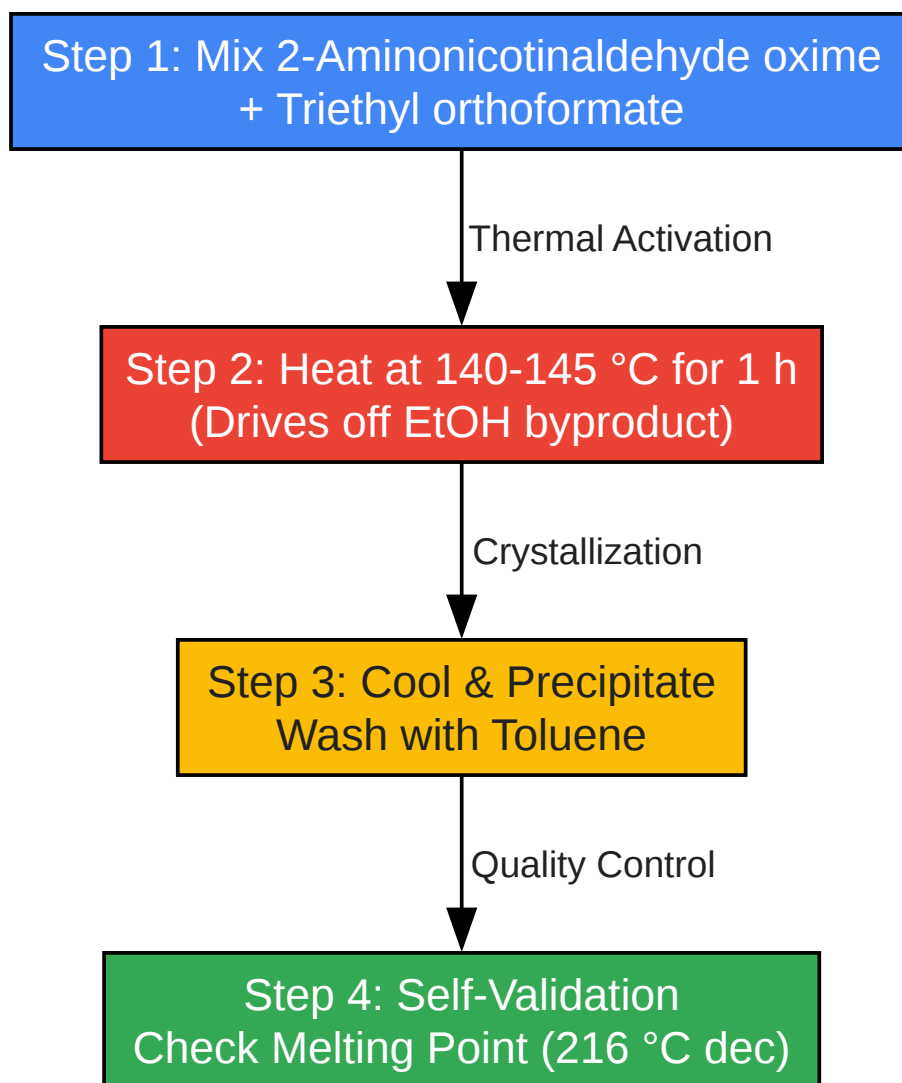
### Step 3: Isolation via Differential Solubility

- Action: Allow the mixture to cool to room temperature to induce precipitation. Collect the precipitate via vacuum filtration and wash thoroughly with cold toluene (or benzene, per historical literature)[7].
- Causality: The highly polar, fused N-oxide product is insoluble in non-polar aromatic solvents, whereas unreacted triethyl orthoformate and organic impurities remain highly soluble. This differential solubility acts as an intrinsic purification step.

### Step 4: Quality Control (Self-Validation)

- Action: Perform a melting point (MP) analysis on the dried, slightly yellow needles[7].

- Validation Check: The expected MP is 216 °C (with decomposition)[7]. If the MP is significantly lower or broad, it indicates incomplete cyclization or retained solvent, prompting recrystallization.



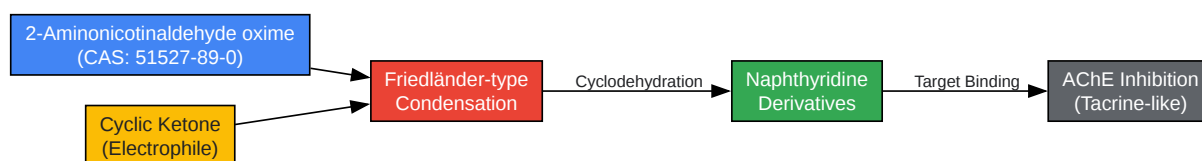
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Self-validating workflow for Pyrido[2,3-d]pyrimidine 3-oxide synthesis.

## Applications in Drug Development: AChE Inhibitors

Beyond basic methodology, **2-amino-pyridine-3-carbaldehyde oxime** is a critical precursor in neuropharmacology. Through Friedländer-type condensations with various cyclic ketones, it yields rigid polycyclic scaffolds such as benzonaphthyridines and pyrano[2,3-b]quinolines[3].

Mechanistic Causality in Pharmacology: These synthesized naphthyridine derivatives act as "tacrine-like" analogues[3]. Tacrine, a classic Alzheimer's disease drug, functions by competitively inhibiting acetylcholinesterase (AChE). The nitrogen-rich, planar structure derived from the 2-aminonicotinaldehyde oxime core perfectly mimics the acridine geometry of tacrine[3]. This structural homology allows the molecule to slide into the narrow, hydrophobic catalytic gorge of AChE, engaging in optimal  $\pi$ - $\pi$  stacking interactions with critical aromatic residues (e.g., Trp84 and Phe330), thereby blocking the degradation of the neurotransmitter acetylcholine[3].



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Friedländer condensation pathway of 2-aminonicotinaldehyde oxime to AChE inhibitors.

## References

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